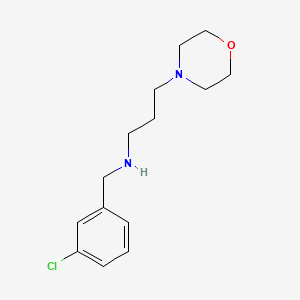

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 626208-39-7) is a tertiary amine featuring a 3-chlorobenzyl group and a 3-morpholin-4-ylpropyl moiety. Its molecular formula is C₁₄H₂₁ClN₂O, with a molecular weight of 268.78 g/mol . The compound is structurally characterized by a morpholine ring linked via a three-carbon chain to the amine nitrogen, while the benzyl group is substituted with a chlorine atom at the meta position. Morpholine derivatives are widely explored in medicinal chemistry due to their favorable pharmacokinetic properties, such as enhanced solubility and bioavailability .

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERFUFHSNCLISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Preparation of 3-Chlorobenzyl Chloride: This can be achieved by chlorination of benzyl chloride using reagents such as N-chlorosuccinimide under visible light irradiation.

Formation of 3-Chlorobenzyl Bromide: This intermediate can be synthesized by reacting 3-chlorobenzyl chloride with bromine.

Nucleophilic Substitution: The final step involves the reaction of 3-chlorobenzyl bromide with morpholine in the presence of a base like sodium hydride to yield (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzyl group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amine group can undergo hydrolysis to form corresponding alcohols and acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols and acids.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is being investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting various diseases, including cancer and neurological disorders. The compound's ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has shown that compounds similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo. For instance, studies on structurally related compounds have demonstrated their effectiveness against breast and prostate cancer cell lines, suggesting a potential pathway for drug development.

Biological Research

The compound has been studied for its bioactive properties, including enzyme inhibition and receptor binding. These characteristics are crucial for understanding its mechanism of action and potential therapeutic applications.

Case Study: Enzyme Inhibition

A study investigating the enzyme inhibition properties of morpholine derivatives found that (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine could inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Industrial Applications

In the industrial sector, (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can be utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties, making it valuable in various manufacturing processes.

Case Study: Material Development

The compound has been employed as an intermediate in the production of polymers and other materials, enhancing their chemical resistance and mechanical properties. Research indicates that incorporating such amines can improve the durability of coatings and adhesives.

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Chlorobenzyl Derivatives

The position of the chlorine substituent on the benzyl ring significantly influences physicochemical and biological properties. Key isomers include:

Key Observations :

- Electronic Effects : The para isomer (4-chloro) allows for symmetrical electron-withdrawing effects, which could enhance stability in certain synthetic pathways .

- Biological Implications : Positional isomerism often alters interactions with biological targets. For example, meta-substituted compounds may exhibit better receptor binding in kinase inhibitors compared to ortho analogs .

Substituted Benzyl Derivatives with Varying Functional Groups

Replacement of the chlorine atom with other substituents modifies the compound’s properties:

Key Observations :

Heterocyclic and Complex Derivatives

Morpholinylpropylamine moieties are also integrated into larger heterocyclic systems:

Key Observations :

- Enhanced Target Affinity : Pyrazolopyrimidine and oxazole cores are common in kinase inhibitors, where the morpholinylpropylamine group may act as a solubilizing linker .

- Toxicity Considerations : Complex heterocycles may introduce metabolic liabilities (e.g., sulfonyl groups in ), requiring optimization for drug development.

Biological Activity

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a chloro-substituted benzyl moiety linked to a morpholine ring through a propyl chain. Its chemical structure can be represented as follows:

This structure influences its lipophilicity and interactions with biological targets, which are critical for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of halogen substituents, particularly chlorine, has been shown to enhance antibacterial activity. For instance, derivatives of chloro-substituted compounds have demonstrated potent activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | TBD | TBD |

| 2-Chloro-benzyl-(3-morpholin-4-yl-propyl)-amine | 5 | E. coli |

| 4-Chloro-benzyl-(3-piperidin-4-yl-propyl)-amine | 10 | S. aureus |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of morpholine derivatives. In vitro assays have shown that compounds with morpholine rings can protect neuronal cells from damage induced by chemotherapeutic agents such as paclitaxel . The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of neuronal survival rates.

Table 2: Neuroprotective Effects in Cell Assays

| Compound Name | Protection Rate (%) | Assay Type |

|---|---|---|

| (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | TBD | Neurite Outgrowth |

| Morpholine derivative A | 21 | Neurite Outgrowth |

| Morpholine derivative B | 11 | Neurite Outgrowth |

The biological activity of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The morpholine moiety may interact with enzymes involved in neurotransmitter regulation or bacterial metabolism.

- Receptor Modulation : The compound may act on various receptors, potentially influencing signaling pathways related to inflammation and cell survival.

Case Studies

A notable study evaluated the antibacterial efficacy of several chloro-substituted morpholine derivatives. Among these, the compound exhibited promising results against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms .

Another investigation focused on the neuroprotective effects observed in cell models exposed to neurotoxic agents. Results indicated that the compound could significantly reduce cell death and promote neurite outgrowth, highlighting its potential role in neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.